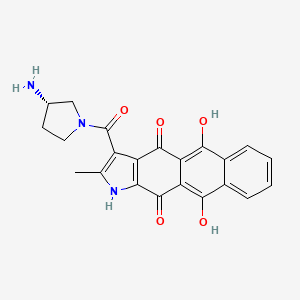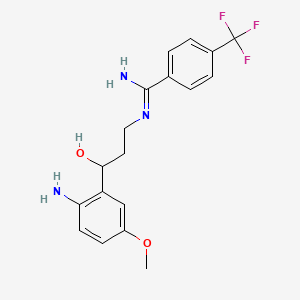
Hsp90-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsp90-IN-11 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of numerous client proteins. Hsp90 plays a crucial role in various cellular processes, including protein folding, signal transduction, and stress response. Inhibitors of Hsp90, such as this compound, have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can disrupt the function of oncogenic client proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the development of efficient catalytic systems, optimization of reaction conditions, and purification processes to obtain the compound in large quantities with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed for purification.
化学反応の分析
Types of Reactions
Hsp90-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
科学的研究の応用
Hsp90-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and interactions.
Biology: Employed in cellular and molecular biology research to investigate the function of Hsp90 and its client proteins.
Medicine: Explored as a potential therapeutic agent in cancer treatment, where it can inhibit the function of oncogenic proteins and induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90.
作用機序
Hsp90-IN-11 exerts its effects by binding to the N-terminal domain of Hsp90, inhibiting its ATPase activity. This prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy.
類似化合物との比較
Hsp90-IN-11 is compared with other Hsp90 inhibitors, such as geldanamycin, 17-AAG, and radicicol. While these compounds also target Hsp90, this compound exhibits unique structural features and binding affinities that enhance its potency and selectivity. The comparison highlights the advantages of this compound in terms of its efficacy, reduced toxicity, and potential for clinical development.
List of Similar Compounds
- Geldanamycin
- 17-AAG (17-allylamino-17-demethoxygeldanamycin)
- Radicicol
- PU-H71
- NVP-AUY922
This compound stands out due to its unique chemical structure and superior inhibitory activity, making it a valuable compound for further research and therapeutic applications.
特性
分子式 |
C27H30FN3O6 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC名 |
N-ethyl-N-[4-[[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]methyl]phenyl]-2,4-dihydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H30FN3O6/c1-4-29(25(34)20-12-19(16(2)3)22(32)13-23(20)33)18-9-7-17(8-10-18)14-31-26(35)21(28)15-30(27(31)36)24-6-5-11-37-24/h7-10,12-13,15-16,24,32-33H,4-6,11,14H2,1-3H3 |
InChIキー |
IXBOVNPTMCWXOD-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3CCCO3)F)C(=O)C4=C(C=C(C(=C4)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)



![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
